

# Application Note: Quantification of Norclomipramine in Plasma using LC-MS/MS

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## Compound of Interest

Compound Name: Norclomipramine

Cat. No.: B1197806

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## Introduction

**Norclomipramine** is the active metabolite of the tricyclic antidepressant clomipramine.[1] Therapeutic drug monitoring of both clomipramine and **norclomipramine** is crucial for optimizing treatment, ensuring patient compliance, and evaluating potential toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these compounds in biological matrices due to its high sensitivity, selectivity, and specificity.[2][3] This application note provides a detailed protocol for the quantification of **norclomipramine** in human plasma using LC-MS/MS, suitable for clinical and forensic toxicology.

## Principle

This method utilizes a simple and rapid protein precipitation technique for the extraction of **norclomipramine** and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for **norclomipramine** and its deuterated internal standard.

## Experimental Protocols

## Materials and Reagents

- **Norclomipramine** hydrochloride (Reference Standard)
- **Norclomipramine-d3** (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ammonium acetate
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma

## Equipment

- HPLC system (e.g., Shimadzu, Agilent, Waters)
- Tandem mass spectrometer with an ESI source (e.g., Sciex, Thermo Scientific, Waters)
- Analytical column (e.g., C18, 2.1 x 100 mm, 2.5 μm)
- Vortex mixer
- Centrifuge
- Calibrated pipettes

## Preparation of Solutions

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of **norclomipramine** and **norclomipramine-d3** by dissolving the accurately weighed compounds in methanol.
- **Working Standard Solutions:** Prepare serial dilutions of the **norclomipramine** stock solution with a 50:50 mixture of methanol and water to create calibration standards.

- Internal Standard (IS) Working Solution: Dilute the **norclomipramine-d3** stock solution with acetonitrile to a final concentration of 50 ng/mL.

## Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.[\[4\]](#)
- Vortex the tubes for 3 minutes at 1500 rpm.[\[4\]](#)
- Centrifuge the samples for 2 minutes at 16,100 g.[\[4\]](#)
- Transfer 25 µL of the supernatant to a 96-well plate.[\[4\]](#)
- Add 475 µL of water to each well.[\[4\]](#)
- Inject the prepared sample into the LC-MS/MS system.

## LC-MS/MS Conditions

### Liquid Chromatography (LC)

Parameter	Condition
Column	C18 reversed-phase, e.g., XSelect™ Premier HSS C18 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Gradient	Optimized for separation of norclomipramine and internal standard

### Mass Spectrometry (MS/MS)

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Ion Source Temp.	500 °C
Collision Gas	Argon
Dwell Time	100 ms

Table 1: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Norclomipramine	301.1	72.1	100	30
Norclomipramine-d3	304.2	72.1	100	30

Note: The specific parameters for declustering potential and collision energy may require optimization depending on the instrument used.

## Data Presentation

### Method Validation Summary

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Table 2: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	r <sup>2</sup>	LLOQ (ng/mL)
Norclomipramine	1 - 500	>0.995	1

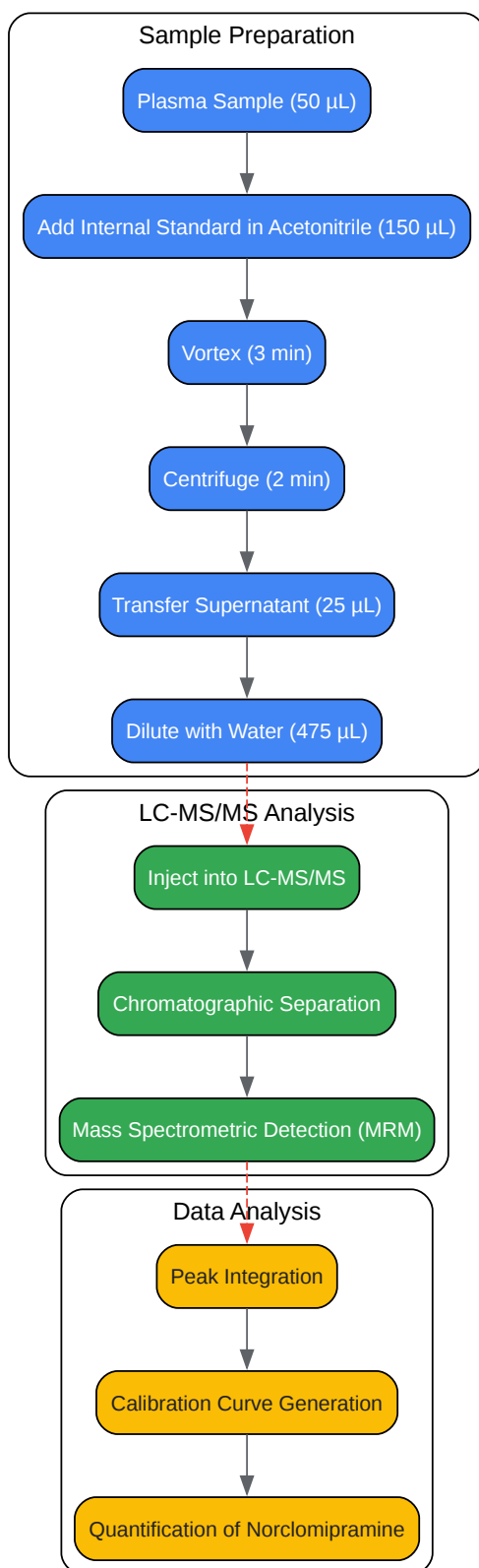
Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	5	< 10	< 10	90 - 110
Medium	50	< 10	< 10	90 - 110
High	400	< 10	< 10	90 - 110

Table 4: Recovery and Matrix Effect

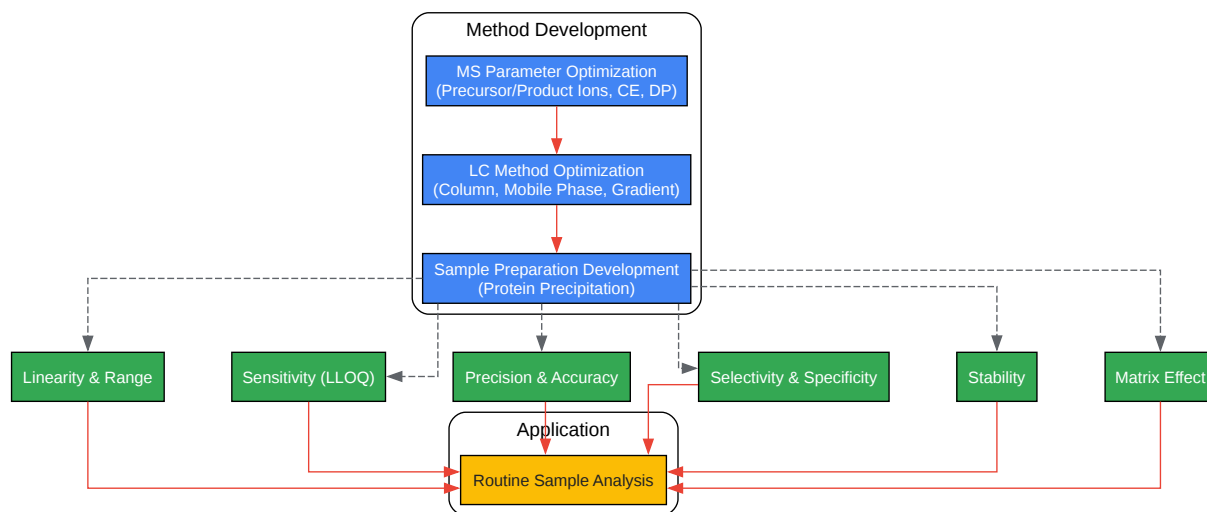
QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	5	> 85	85 - 115
High	400	> 85	85 - 115

## Visualizations



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Caption: Experimental workflow for **norclomipramine** quantification.



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Caption: Key steps in LC-MS/MS method development and validation.

## Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of **norclomipramine** in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a clinical research or therapeutic drug monitoring setting. The provided protocols and validation data demonstrate the method's suitability for accurate and precise quantification of **norclomipramine**.

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